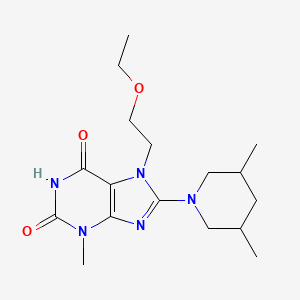![molecular formula C20H22N6O2 B14101477 7-[(2E)-but-2-en-1-yl]-3-methyl-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101477.png)
7-[(2E)-but-2-en-1-yl]-3-methyl-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes multiple double bonds and a purine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The double bonds present in the structure can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other purine derivatives with varying substituents. Examples include:
- 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione analogs with different alkyl or aryl groups.
- Other purine-based compounds used in medicinal chemistry .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H22N6O2 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
7-[(E)-but-2-enyl]-3-methyl-8-[(2Z)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C20H22N6O2/c1-4-5-13-26-16-17(25(3)20(28)22-18(16)27)21-19(26)24-23-14(2)11-12-15-9-7-6-8-10-15/h4-12H,13H2,1-3H3,(H,21,24)(H,22,27,28)/b5-4+,12-11+,23-14- |
Clé InChI |
QBBJLXFCMFSSPU-CMSLZLKTSA-N |
SMILES isomérique |
C/C=C/CN1C2=C(N=C1N/N=C(/C)\C=C\C3=CC=CC=C3)N(C(=O)NC2=O)C |
SMILES canonique |
CC=CCN1C2=C(N=C1NN=C(C)C=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14101394.png)



![(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B14101437.png)

![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101457.png)
![N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14101459.png)

![7-Bromo-1-(4-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101472.png)
![6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14101476.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101479.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14101490.png)

